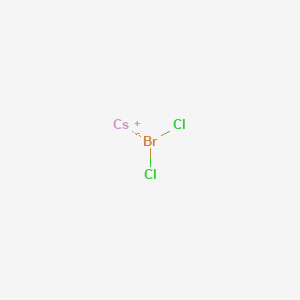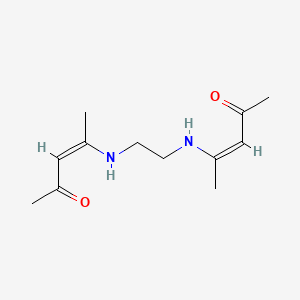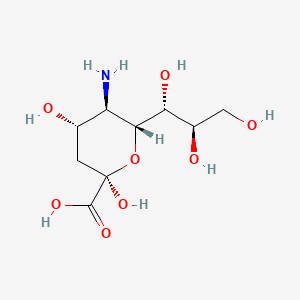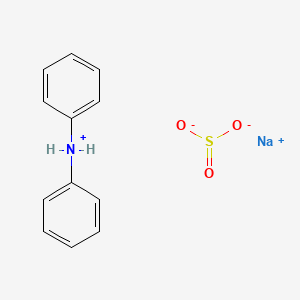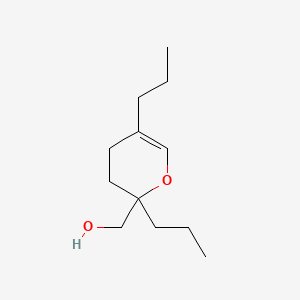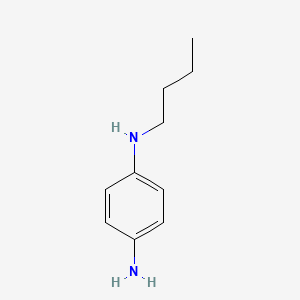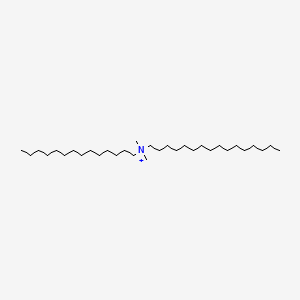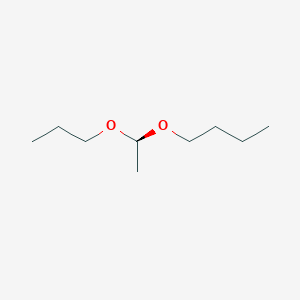
1-(1-Propoxyethoxy)butane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Propoxyethoxy)butane is an organic compound with the molecular formula C9H20O2. It is a member of the ether family, characterized by the presence of an oxygen atom connected to two alkyl or aryl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-Propoxyethoxy)butane can be synthesized through the reaction of 1-butanol with propylene oxide in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 50°C to 100°C and pressures of 1-5 atm. The catalyst used can be an acid or base, depending on the desired reaction pathway .
Industrial Production Methods: In an industrial setting, the production of this compound involves continuous flow reactors to ensure high yield and purity. The process includes the purification of the final product through distillation or crystallization to remove any impurities or by-products .
Chemical Reactions Analysis
Types of Reactions: 1-(1-Propoxyethoxy)butane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the ether group is replaced by other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Halides, Amines
Major Products Formed:
Oxidation: Aldehydes, Carboxylic acids
Reduction: Alcohols
Scientific Research Applications
1-(1-Propoxyethoxy)butane has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis, facilitating various chemical reactions.
Biology: The compound is utilized in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It serves as a precursor in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(1-Propoxyethoxy)butane involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate enzyme activity by binding to active sites or altering the enzyme’s conformation. Additionally, it can interact with cellular receptors, triggering signaling pathways that lead to various biological effects .
Comparison with Similar Compounds
1-Butene: A simple alkene with the formula C4H8, used in polymer production.
1-Butanol: An alcohol with the formula C4H10O, used as a solvent and in the manufacture of other chemicals.
Uniqueness: 1-(1-Propoxyethoxy)butane stands out due to its ether linkage, which imparts unique chemical properties such as increased solubility in organic solvents and resistance to hydrolysis. These properties make it a valuable compound in various applications compared to its simpler counterparts .
Properties
CAS No. |
38829-21-9 |
|---|---|
Molecular Formula |
C9H20O2 |
Molecular Weight |
160.25 g/mol |
IUPAC Name |
1-[(1S)-1-propoxyethoxy]butane |
InChI |
InChI=1S/C9H20O2/c1-4-6-8-11-9(3)10-7-5-2/h9H,4-8H2,1-3H3/t9-/m0/s1 |
InChI Key |
SZFYSPRADQGGEO-VIFPVBQESA-N |
Isomeric SMILES |
CCCCO[C@@H](C)OCCC |
Canonical SMILES |
CCCCOC(C)OCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-chlorophenyl)-[4-[(2S,5R)-2-ethyl-4-[5-[5-(ethylamino)-1,3,4-oxadiazol-2-yl]-3-methylpyrazin-2-yl]-5-methylpiperazin-1-yl]piperidin-1-yl]methanone;methanesulfonic acid](/img/structure/B12658887.png)



